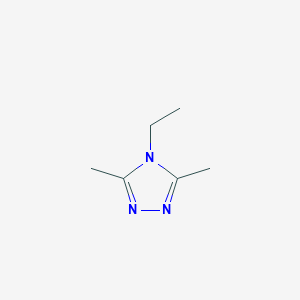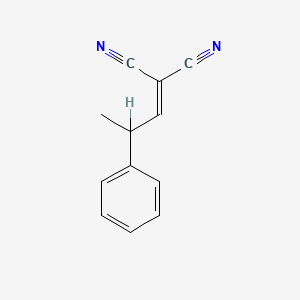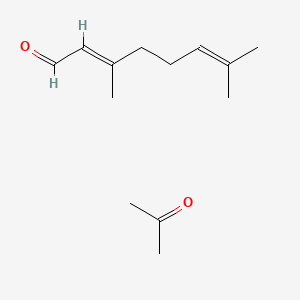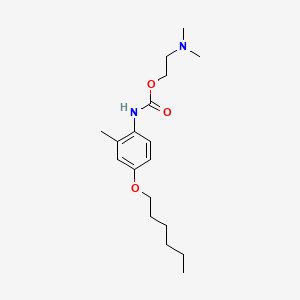
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester is a bioactive chemical compound. It is known for its potential applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a carbanilic acid core with a hexyloxy and methyl substitution, and a dimethylaminoethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can then interact with enzymes and receptors in biological systems. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes, thereby increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester
- Acetic acid, 2-(dimethylamino)ethyl ester
Uniqueness
Carbanilic acid, 4-(hexyloxy)-2-methyl-, 2-(dimethylamino)ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy and methyl groups enhances its lipophilicity, while the dimethylaminoethyl ester group improves its solubility and bioavailability compared to similar compounds.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
63986-39-0 |
|---|---|
Molecular Formula |
C18H30N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C18H30N2O3/c1-5-6-7-8-12-22-16-9-10-17(15(2)14-16)19-18(21)23-13-11-20(3)4/h9-10,14H,5-8,11-13H2,1-4H3,(H,19,21) |
InChI Key |
STOXICLIVXPABV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


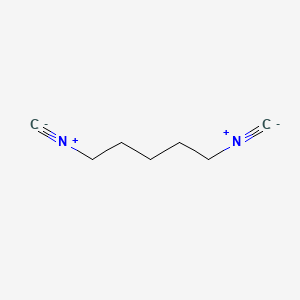
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

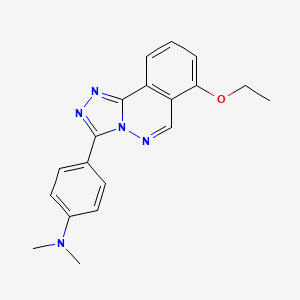
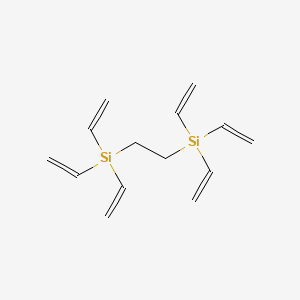
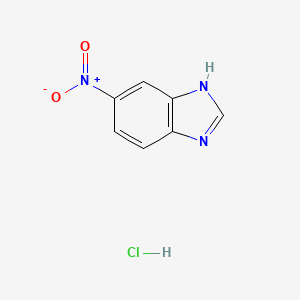
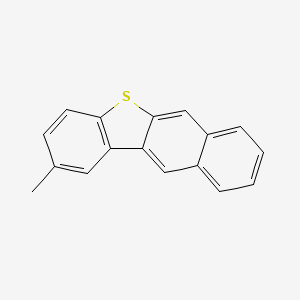
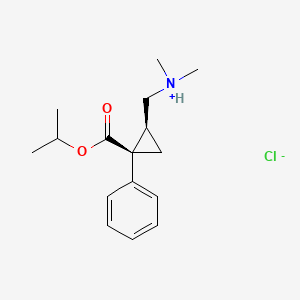
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
![1H-Benzimidazole, 1-[4-(10-[1,1'-biphenyl]-4-yl-9-anthracenyl)phenyl]-2-ethyl-](/img/structure/B13781857.png)
